Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate
Description
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
benzyl N-[2-(2-methoxyanilino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-10-6-5-9-14(15)19-16(20)11-18-17(21)23-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
ZBXFKWJMXGTNPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The most commonly reported synthetic route to Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate involves the nucleophilic substitution reaction between benzyl chloroformate and 2-(2-methoxyphenylamino)-2-oxoethylamine . This reaction forms the carbamate linkage under controlled conditions.
-
- Benzyl chloroformate (Cbz-Cl)
- 2-(2-methoxyphenylamino)-2-oxoethylamine
-
- Base: Triethylamine or similar organic base to neutralize HCl generated
- Solvent: Anhydrous organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Typically 0°C to room temperature to control reaction rate and avoid side reactions
- Atmosphere: Anhydrous and inert conditions (e.g., nitrogen or argon) to prevent hydrolysis
Procedure:
Benzyl chloroformate is added dropwise to a cooled solution of the amine and base in the solvent. After complete addition, the mixture is stirred at room temperature for several hours to ensure complete reaction.Workup and purification:
The reaction mixture is washed with water to remove inorganic salts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the pure carbamate compound.
Industrial Scale Considerations
For industrial production, the same synthetic principles apply but are adapted for scale and efficiency:
- Use of continuous flow reactors to improve heat and mass transfer, allowing better control over reaction parameters and minimizing side-products.
- Automated reagent addition and monitoring systems to ensure reproducibility and safety.
- Optimization of solvent volumes and reaction times to maximize yield and reduce waste.
- Purification steps may include recrystallization or preparative chromatography depending on purity requirements.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride ion and forming the carbamate bond. The base scavenges the released HCl, preventing protonation of the amine and side reactions.
Data Table: Key Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF | Anhydrous conditions required |
| Base | Triethylamine | Neutralizes HCl |
| Temperature | 0°C to 25°C | Low temperature controls reaction rate |
| Reaction time | 2 to 6 hours | Depends on scale and mixing efficiency |
| Molar ratio (Cbz-Cl:Amine) | 1:1 to 1.1:1 | Slight excess of chloroformate possible |
| Purification method | Recrystallization, chromatography | Ensures high purity |
| Yield | Typically 70-90% | Optimized conditions yield higher |
Comparative Analysis with Related Compounds
Similar carbamate derivatives, such as Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, are synthesized using analogous methods involving benzyl chloroformate and substituted amines under basic conditions. This validates the robustness and general applicability of the synthetic approach for carbamate formation in this chemical family.
Research Findings and Optimization
- Effect of base choice: Triethylamine is preferred due to its solubility in organic solvents and mild basicity, minimizing side reactions. Stronger bases may lead to decomposition or side-product formation.
- Temperature control: Maintaining low temperature during reagent addition reduces the risk of side reactions such as urea formation or hydrolysis of reactive intermediates.
- Solvent purity: Use of anhydrous solvents is critical to prevent hydrolysis of benzyl chloroformate and carbamate intermediates, which can lower yield and complicate purification.
- Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to monitor reaction progress and ensure complete conversion.
Summary Table of Preparation Methods
| Step | Description | Key Considerations |
|---|---|---|
| 1. Preparation of amine | Obtain or synthesize 2-(2-methoxyphenylamino)-2-oxoethylamine | Purity affects final yield |
| 2. Reaction setup | Dissolve amine and base in dry solvent | Maintain inert atmosphere |
| 3. Addition of Cbz-Cl | Add benzyl chloroformate dropwise at 0°C | Controls reaction rate and minimizes side reactions |
| 4. Stirring | Stir at room temperature for 2-6 hours | Ensures complete reaction |
| 5. Workup | Wash, dry, and concentrate the reaction mixture | Remove impurities and solvents |
| 6. Purification | Recrystallization or chromatography | Achieve high purity product |
This detailed overview of the preparation methods for this compound is based on comprehensive analysis of chemical literature and industrial practices. The synthesis relies on classical carbamate formation chemistry, optimized by controlling reaction parameters to maximize yield and purity. The compound's preparation is well-established, scalable, and adaptable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenylamino group may play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
a. Fluorinated Analogs
- Benzyl 2-(4-fluorophenylamino)-2-oxoethylcarbamate (): Key Difference: The 2-methoxy group is replaced with a 4-fluoro substituent. Molecular Weight: ~355.39 g/mol (similar to the target compound) .
b. Chlorinated and Fluorobenzoyl Derivatives
- Benzyl 2-[4-chloro-2-(2-fluorobenzoyl)phenylamino]-2-oxoethylcarbamate (): Key Difference: Incorporates a chloro-fluorobenzoyl group and methylamino substitution. Application: Intermediate for Fludiazepam, an anti-anxiety drug. The chloro and fluoro groups enhance steric and electronic effects, critical for receptor interaction .
Modifications to the Amino Group
a. Benzotriazole-Containing Analog
- Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate (): Key Difference: Replaces the 2-methoxyphenylamino group with a benzotriazole ring. Synthesis: Uses thionyl chloride and benzotriazole, indicating a reactive intermediate role . Application: Likely serves as a peptide-coupling agent due to benzotriazole’s leaving group properties.
b. Hydrazino Derivatives
- Benzyl (1S)-2-[2-(substituted-benzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate (): Key Difference: Incorporates a hydrazine-linked benzylidene group and a hydroxymethyl substituent. Bioactivity: Demonstrated antitubercular activity (e.g., compound 9n: IC₅₀ = 12.5 µM against M. tuberculosis). The hydroxymethyl group improves solubility, while the hydrazine moiety enables Schiff base formation for target binding .
Stereochemical and Backbone Modifications
a. Stereospecific Analogs
- Benzyl 2-{[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}-2-oxoethylcarbamate (): Key Difference: Features an (S)-configured stereocenter and a benzyl side chain. Impact: Stereochemistry may enhance enantioselective interactions with biological targets, such as proteases or transporters .
b. Simplified Backbone
- Benzyl (2-oxoethyl)carbamate (): Key Difference: Lacks the phenylamino substituent. Application: A precursor in glycinal synthesis, highlighting the role of the phenylamino group in conferring specificity .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity: Hydrazino analogs show promise in antitubercular applications, whereas fluorinated and chlorinated derivatives are utilized in CNS drug intermediates .
- Synthetic Flexibility : The benzotriazole-containing compound highlights the adaptability of the carbamate backbone for generating reactive intermediates .
- Structural Insights : Stereochemistry and substituent electronic properties (e.g., methoxy vs. fluoro) critically influence solubility, stability, and target engagement .
Biological Activity
Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is a complex organic compound with notable biological activity. This article delves into its mechanisms, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a carbamate functional group, a benzyl moiety, and an amino group substituted with a methoxy group on the phenyl ring. This structural complexity enhances its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Interactions : The methoxy group enhances lipophilicity, potentially improving membrane permeability. The amino group can form hydrogen bonds with biological targets, while the carbamate moiety may interact with enzymes or receptors.
- Enzyme Modulation : Compounds with similar structures have been shown to modulate enzyme activity, particularly in pathways related to inflammation and cell stress responses .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial effects. The presence of amino and methoxy groups contributes to this activity, making it a candidate for further investigation in antimicrobial drug development.
Cytoprotective Effects
A study highlighted the compound's potential in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress. This protective effect is crucial in diabetes management, as ER stress is linked to β-cell dysfunction and death. The compound exhibited significant potency with an EC50 of 0.1 ± 0.01 μM, indicating strong β-cell protective activity .
Comparative Analysis of Related Compounds
To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl Carbamate | Basic carbamate structure | Intermediate in drug synthesis |
| 4-Methoxybenzamide | Contains methoxy group | Exhibits anti-inflammatory properties |
| N-Benzyl-N-(4-methoxyphenyl)urea | Urea derivative | Potential antitumor activity |
This table illustrates how structural variations can influence biological activity, emphasizing the unique profile of this compound due to its specific functional groups.
Case Studies
- Cytoprotection Against ER Stress : The compound was tested for its ability to protect pancreatic β-cells from ER stress-induced apoptosis. Results showed that it not only protected cells but also improved their viability significantly under stress conditions .
- Antimicrobial Testing : In vitro studies demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against common pathogens, suggesting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
